molecular formula C16H14N2O B8758910 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde CAS No. 906477-09-6

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde

Cat. No.: B8758910
CAS No.: 906477-09-6
M. Wt: 250.29 g/mol
InChI Key: VCAODJWBUQPYEE-UHFFFAOYSA-N
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Description

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl group, a naphthalene ring, and an imidazole ring with a formyl group at the 4-position.

Properties

CAS No.

906477-09-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde

InChI

InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3

InChI Key

VCAODJWBUQPYEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a C17,20-lyase inhibitor, it binds to the enzyme’s active site, preventing the conversion of precursors into androgens, thereby reducing androgen levels in the body . This mechanism is crucial in the treatment of androgen-dependent prostate cancer.

Comparison with Similar Compounds

1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

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